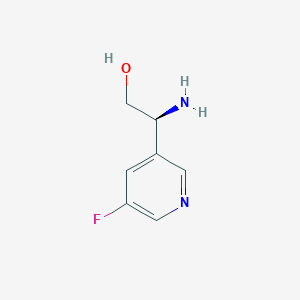

(2S)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol

Description

(2S)-2-Amino-2-(5-fluoropyridin-3-yl)ethan-1-ol is a chiral β-amino alcohol featuring a 5-fluoropyridin-3-yl substituent. This compound is structurally characterized by an ethanolamine backbone with an (S)-configured amino group and a fluorine atom at the 5-position of the pyridine ring. It is commonly available as a dihydrochloride salt (C₇H₁₁Cl₂FN₂O) with a purity of ≥95%, offered in quantities ranging from 25 mg to 1 g . Its molecular weight as the free base is 158.16 g/mol (C₇H₈FN₂O), though the dihydrochloride form increases this to 235.09 g/mol.

Properties

Molecular Formula |

C7H9FN2O |

|---|---|

Molecular Weight |

156.16 g/mol |

IUPAC Name |

(2S)-2-amino-2-(5-fluoropyridin-3-yl)ethanol |

InChI |

InChI=1S/C7H9FN2O/c8-6-1-5(2-10-3-6)7(9)4-11/h1-3,7,11H,4,9H2/t7-/m1/s1 |

InChI Key |

JTFJNWJSUFENLY-SSDOTTSWSA-N |

Isomeric SMILES |

C1=C(C=NC=C1F)[C@@H](CO)N |

Canonical SMILES |

C1=C(C=NC=C1F)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(5-fluoro(3-pyridyl))ethan-1-ol can be achieved through several synthetic routes. One common method involves the following steps:

Starting Material: The synthesis begins with 5-fluoro-3-pyridinecarboxaldehyde.

Reductive Amination: The aldehyde group is subjected to reductive amination using an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.

Hydroxylation: The resulting intermediate is then hydroxylated to introduce the hydroxyl group at the 1-position of the ethan-1-ol chain. This can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-amino-2-(5-fluoro(3-pyridyl))ethan-1-ol may involve optimized reaction conditions to ensure high yield and purity. This includes:

Catalysts: The use of specific catalysts to enhance reaction rates.

Temperature Control: Maintaining optimal temperatures to favor the desired reaction pathway.

Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-(5-fluoro(3-pyridyl))ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Formation of 2-amino-2-(5-fluoro(3-pyridyl))acetaldehyde.

Reduction: Formation of 2-amino-2-(5-fluoro(3-pyridyl))ethanol.

Substitution: Formation of 2-amino-2-(5-substituted(3-pyridyl))ethan-1-ol derivatives.

Scientific Research Applications

(2S)-2-amino-2-(5-fluoro(3-pyridyl))ethan-1-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(5-fluoro(3-pyridyl))ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atom on the pyridine ring can enhance binding affinity and selectivity, influencing the compound’s overall biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and commercial differences between (2S)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol and analogous compounds:

Key Structural and Functional Differences:

Substituent Position and Halogenation :

- The 5-fluoropyridine moiety in the target compound contrasts with 2-chloro-5-fluoropyridine derivatives (e.g., ), where chlorine at the 2-position may sterically hinder interactions.

- Halogenation patterns influence electronic effects: Fluorine at pyridine 5-position (target compound) enhances electronegativity, while chlorine (e.g., ) increases steric bulk and polarizability.

Carboxylic acid derivatives (e.g., ) exhibit distinct acid-base properties, limiting direct pharmacological comparability.

Stereochemical Considerations: The (S)-configuration in the target compound is critical for enantioselective binding, a feature absent in non-chiral analogs like 2-(5-fluoropyridin-3-yl)ethan-1-ol .

Research and Commercial Relevance

- Synthetic Utility : The compound’s chiral center and fluoropyridine motif make it a precursor for kinase inhibitors or antimicrobial agents, though specific biological data are absent in the provided evidence.

- Commercial Availability : The dihydrochloride salt is marketed by BLD Pharm Ltd. (BD01620154), while analogs like the 2-chloro-5-fluoropyridine variant (CAS 1213306-08-1) are offered by Aaron Chemicals .

Biological Activity

(2S)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol, a chiral compound featuring a fluoropyridine moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparative studies with similar compounds.

The compound's molecular formula is with a molecular weight of 156.16 g/mol. Its structure includes an amino group and a hydroxyl group, contributing to its reactivity and versatility in chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H9FN2O |

| Molecular Weight | 156.16 g/mol |

| IUPAC Name | (2S)-2-amino-2-(5-fluoropyridin-3-yl)ethanol |

| InChI Key | MBNUBIXCAKWNQX-ZCFIWIBFSA-N |

Synthesis

The synthesis of (2S)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol typically involves:

- Starting Material : 5-fluoropyridine.

- Nucleophilic Substitution : The fluorine atom is substituted with an amino group.

- Reduction : The intermediate is reduced to introduce the hydroxyl group.

Industrial methods may include catalytic hydrogenation and continuous flow reactors to enhance yield and purity .

The biological activity of (2S)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. It has been shown to modulate key biochemical pathways, influencing cellular functions and signaling mechanisms .

Pharmacological Studies

Research indicates that this compound exhibits potential as a therapeutic agent in various disease models:

- Inhibition Studies : It has been evaluated for its ability to inhibit specific protein interactions associated with cancer pathways, particularly targeting BCL6 .

- Antiproliferative Effects : In vitro studies demonstrate that it can inhibit the growth of certain tumor cell lines, showcasing its potential as an anticancer agent .

Comparative Studies

Comparative analysis with similar compounds highlights the unique properties imparted by the fluorine substitution:

- (2S)-2-amino-2-(6-chloropyridin-3-yl)ethan-1-ol : This compound lacks the fluorine atom and exhibits different stability and reactivity profiles.

| Compound | Unique Features |

|---|---|

| (2S)-2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol | Enhanced stability and reactivity due to fluorine |

| (2S)-2-amino-2-(6-chloropyridin-3-yl)ethan-1-ol | Chlorine substitution leads to decreased potency |

Case Studies

-

In Vivo Profiling : A study conducted on Balb/C mice demonstrated that the compound had moderate bioavailability but showed promising pharmacokinetic properties, indicating potential for further development .

- Dosage : Administered at 1 mg/kg intravenously and 5 mg/kg orally.

- Results : Observed improvements in total clearance and plasma protein binding compared to other inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.